![molecular formula C23H18ClN3O5S B2482292 methyl 4-{[(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)acetyl]amino}benzoate CAS No. 1031574-89-6](/img/structure/B2482292.png)

methyl 4-{[(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)acetyl]amino}benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

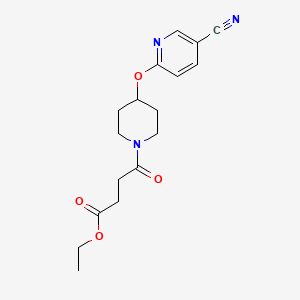

The synthesis of complex molecules like "methyl 4-{[(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)acetyl]amino}benzoate" involves multi-step chemical reactions. A related example can be seen in the synthesis of "methyl 4-(5-nitro-6-hydroxybenzoxazol-2-yl)benzoate" which was studied for its use as a monomer precursor, highlighting the intricate steps such as acyl chlorination, condensation, and cyclization in its synthesis process (Zhang Jianting et al., 2009).

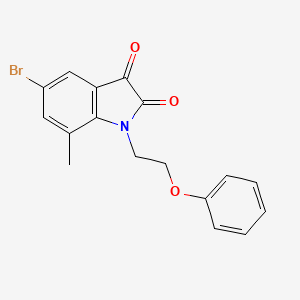

Molecular Structure Analysis

The molecular structure of organic compounds is crucial for understanding their chemical behavior. For instance, the structural analysis of similar compounds involves the examination of molecular-electronic configurations and the identification of hydrogen bonding patterns, as seen in the study of isomeric reaction products of methyl benzoates, which are linked into complex sheets or chains through hydrogen bonds (J. Portilla et al., 2007).

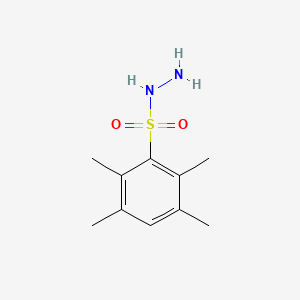

Chemical Reactions and Properties

Chemical reactions and properties are pivotal for the application and manipulation of organic compounds. An example is the synthesis of "Methyl (Z)-2-[(benzyloxycarbonyl)amino]-3-dimethylaminopropenoate" used in the preparation of heterocyclic systems, showcasing how functional groups influence the reactivity and the subsequent formation of diverse heterocyclic compounds (R. Toplak et al., 1999).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, provide insights into the compound's practical applications and handling. While specific information on "methyl 4-{[(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)acetyl]amino}benzoate" is not directly available, studies on similar compounds, like the crystal structures and Hirshfeld surface analyses of benzyl and benzoyl methyl benzoate derivatives, reveal the significance of molecular interactions and physical characteristics in determining compound behavior (S. Dadou et al., 2019).

Chemical Properties Analysis

The chemical properties, including reactivity with other chemicals, stability under various conditions, and the potential for chemical modifications, are essential for developing applications. For example, the study on the synthesis and properties of the chlorination products of methyl benzoates highlights the transformation of these compounds under specific conditions, indicating their chemical versatility and the impact of substituents on their reactivity (C. Stelt et al., 1956).

Scientific Research Applications

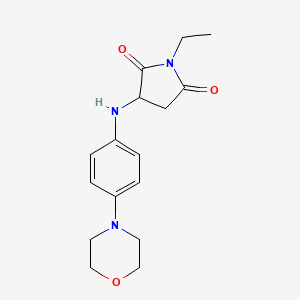

Synthesis of Novel Compounds

Research has been conducted on the synthesis of novel compounds for potential antimicrobial applications. For instance, Sah et al. (2014) investigated the synthesis of formazans from a Mannich base derivative as antimicrobial agents, indicating the utility of similar compounds in developing new antimicrobial drugs (Sah, Bidawat, Seth, & Gharu, 2014).

Antitumor Activities

The compound's derivatives have been explored for their antitumor activities. Chua et al. (1999) synthesized N-acyl derivatives of arylamines to investigate the role of acetylation in the antitumor activities of these compounds, demonstrating the potential therapeutic applications of such derivatives (Chua, Shi, Wrigley, Bradshaw, Hutchinson, Shaw, Barrett, Stanley, & Stevens, 1999).

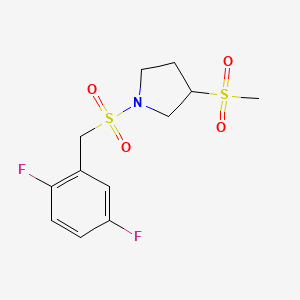

Development of Liquid Crystalline Materials

Research into the development of liquid crystalline materials has also been conducted. Mormann and Bröcher (1998) synthesized novel triaromatic diepoxides, including derivatives of the target compound, to study their mesogenic properties, contributing to the field of liquid crystalline thermosets (Mormann & Bröcher, 1998).

Synthesis of Heterocyclic Systems

The compound and its derivatives have been used in the synthesis of various heterocyclic systems. Toplak et al. (1999) utilized methyl (Z)-2-[(benzyloxycarbonyl)amino]-3-dimethylaminopropenoate for preparing heterocyclic systems, indicating the compound's utility in synthesizing complex organic structures (Toplak, Svete, Grdadolnik, & Stanovnik, 1999).

Biological Activities and Applications

Kausar et al. (2019) synthesized Schiff bases from a derivative for screening against enzyme inhibition and antioxidant activity, highlighting the compound's potential in pharmacological research (Kausar, Muratza, Raza, Rafique, Arshad, Altaf, Asiri, Shafqat, & Shafqat, 2019).

Future Directions

properties

IUPAC Name |

methyl 4-[[2-(6-chloro-1,1-dioxo-4-phenyl-1λ6,2,3-benzothiadiazin-2-yl)acetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18ClN3O5S/c1-32-23(29)16-7-10-18(11-8-16)25-21(28)14-27-26-22(15-5-3-2-4-6-15)19-13-17(24)9-12-20(19)33(27,30)31/h2-13H,14H2,1H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGTFUMKMBFOKLN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC(=O)CN2N=C(C3=C(S2(=O)=O)C=CC(=C3)Cl)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18ClN3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 4-{[(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)acetyl]amino}benzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-([2,4'-bipyridin]-4-ylmethyl)quinoxaline-6-carboxamide](/img/structure/B2482215.png)

![3-(4-Chlorophenyl)-6-[(3-chlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2482216.png)

![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2482217.png)

![4-[5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B2482222.png)

![N-(1-Cyano-1-cyclopropylethyl)-2-[1-(pyridin-2-ylmethyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2482225.png)

![3,4-dimethyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B2482228.png)

![2-(3,4-difluorobenzyl)-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione](/img/structure/B2482231.png)